2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluoro-4-methoxyphenyl)acetamide
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Overview
Description
2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluoro-4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thienopyrimidine core, a dimethylbenzyl group, and a fluoro-methoxyphenyl acetamide moiety. Its intricate structure suggests it may have interesting chemical properties and biological activities.
Preparation Methods
The synthesis of 2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluoro-4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thienopyrimidine ring.
Introduction of the Dimethylbenzyl Group: This step may involve a Friedel-Crafts alkylation reaction to attach the dimethylbenzyl group to the thienopyrimidine core.
Attachment of the Fluoro-Methoxyphenyl Acetamide Moiety: This step involves the acylation of the intermediate compound with 3-fluoro-4-methoxyphenyl acetic acid or its derivatives.
Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluoro-4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluoro-4-methoxyphenyl)acetamide exerts its effects depends on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar compounds to 2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluoro-4-methoxyphenyl)acetamide include:
- 3-(4-Bromophenyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one .
- 1-[2-(Aminomethyl)benzyl]-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one .
These compounds share structural similarities but differ in specific functional groups and substituents, which can lead to variations in their chemical properties and biological activities
Biological Activity
Overview of the Compound
The compound is a thienopyrimidine derivative, which is a class of compounds known for their diverse biological activities. These compounds often exhibit potential as anticancer agents, anti-inflammatory agents, and antimicrobial agents due to their ability to interact with various biological targets.
Anticancer Activity
Thienopyrimidine derivatives have shown promising anticancer properties in various studies. They may act by inhibiting specific kinases involved in cancer cell proliferation and survival. For example:
- Mechanism of Action : Many thienopyrimidine compounds inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This leads to cell cycle arrest and apoptosis in cancer cells.
- Case Study : A study demonstrated that a related thienopyrimidine compound effectively reduced tumor growth in xenograft models by inducing apoptosis through the activation of caspase pathways.
Anti-inflammatory Activity
These compounds also exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases:
- Mechanism : They may inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
- Research Findings : In vitro studies have shown that thienopyrimidine derivatives can significantly reduce the production of TNF-alpha and IL-6 in activated macrophages.
Antimicrobial Activity
Some thienopyrimidine derivatives have been evaluated for their antimicrobial properties:
- Activity Spectrum : Research indicates that these compounds can exhibit activity against both Gram-positive and Gram-negative bacteria.
- Case Study : A derivative similar to the compound was tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at low micromolar concentrations.
Data Table: Summary of Biological Activities
Activity Type | Mechanism of Action | Case Studies/Findings |
---|---|---|
Anticancer | Inhibition of CDKs leading to apoptosis | Reduced tumor growth in xenograft models |
Anti-inflammatory | Inhibition of cytokine production (TNF-alpha) | Decreased IL-6 levels in activated macrophages |
Antimicrobial | Inhibition of bacterial growth | Effective against S. aureus and E. coli |
Properties
Molecular Formula |
C24H22FN3O4S |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-fluoro-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H22FN3O4S/c1-14-4-5-16(10-15(14)2)12-28-23(30)22-19(8-9-33-22)27(24(28)31)13-21(29)26-17-6-7-20(32-3)18(25)11-17/h4-11H,12-13H2,1-3H3,(H,26,29) |
InChI Key |
ZQNMXQTYMFIJDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC(=C(C=C4)OC)F)C |
Origin of Product |
United States |
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